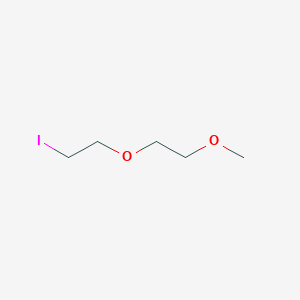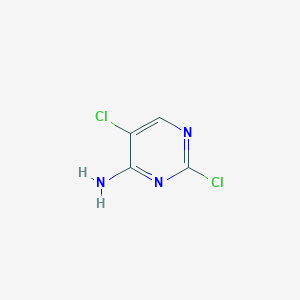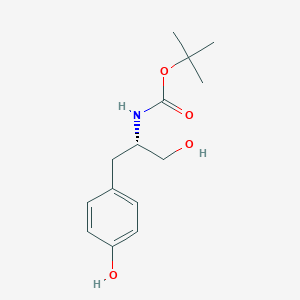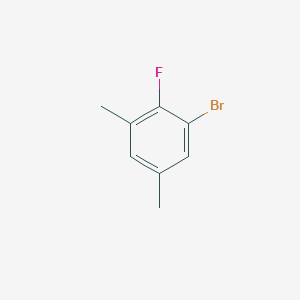
1-Bromo-2-fluoro-3,5-diméthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, characterized by the presence of bromine, fluorine, and two methyl groups attached to the benzene ring
Applications De Recherche Scientifique
1-Bromo-2-fluoro-3,5-dimethylbenzene has several applications in scientific research:
Mécanisme D'action
Target of Action
1-Bromo-2-fluoro-3,5-dimethylbenzene is an aromatic compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes. The compound’s bromine and fluorine atoms can interact with the benzene ring, leading to a variety of potential reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine or fluorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to effectively interact with its targets and induce changes.
Biochemical Pathways
The primary biochemical pathway affected by 1-Bromo-2-fluoro-3,5-dimethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The downstream effects of this pathway can vary widely depending on the specific context and the other molecules involved.
Result of Action
The primary result of the action of 1-Bromo-2-fluoro-3,5-dimethylbenzene is the formation of a substituted benzene ring . This can lead to the creation of a variety of different molecules, depending on the specific context and the other reactants present. The exact molecular and cellular effects can vary widely.
Action Environment
The action of 1-Bromo-2-fluoro-3,5-dimethylbenzene can be influenced by various environmental factors. For example, the presence of other reactants can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethylbenzene can be synthesized through a multi-step process involving the halogenation and methylation of benzene derivatives. One common method involves the following steps:
Fluorination: Benzene is first fluorinated to introduce the fluorine atom.
Bromination: The fluorinated benzene is then brominated to add the bromine atom.
Methylation: Finally, the compound undergoes methylation to introduce the two methyl groups at the 3 and 5 positions.
Industrial Production Methods: Industrial production of 1-Bromo-2-fluoro-3,5-dimethylbenzene typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of bromine and fluorine makes the compound susceptible to nucleophilic aromatic substitution.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4).
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups depending on the reagents used.
Nucleophilic Aromatic Substitution: Products include substituted benzene compounds with nucleophiles replacing the halogen atoms.
Comparaison Avec Des Composés Similaires
- 1-Bromo-3,5-dimethylbenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 1-Fluoro-2,4-dimethylbenzene
Uniqueness: 1-Bromo-2-fluoro-3,5-dimethylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBXEOMBASYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597665 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-16-1 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
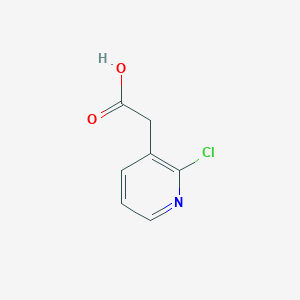
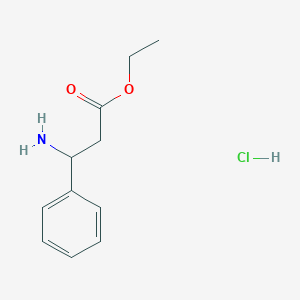

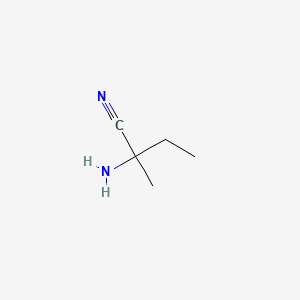
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
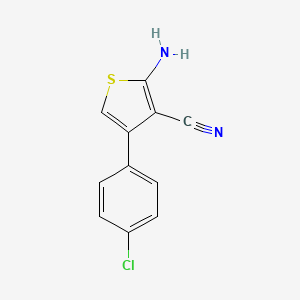
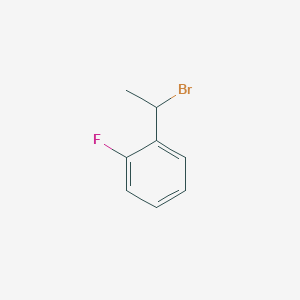
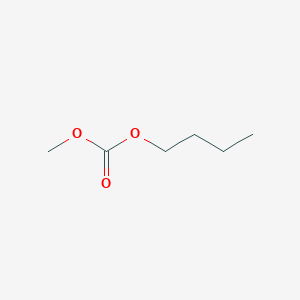
![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)
